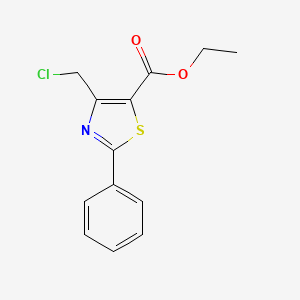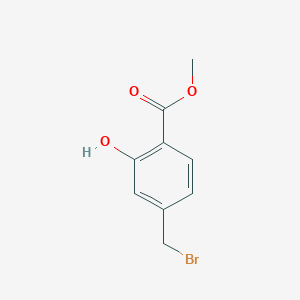
Methyl 4-(bromomethyl)-2-hydroxybenzoate
概要
説明
“Methyl 4-(bromomethyl)benzoate” is an ester and an important drug intermediate . It is used in the preparation of potential anti-HIV agents . The ester group is slightly twisted out of the plane of the central aromatic ring .
Synthesis Analysis
The synthesis of “Methyl 4-(bromomethyl)benzoate” involves adding 10 mmol 4-bromobenzoic acid, 100 mmol methanol, and 1.5 mmol dichlorohydantoin into a 50 mL three-necked flask, setting up a reflux device, and stirring and reacting at 60°C for 7 hours .Molecular Structure Analysis
The molecular weight of “Methyl 4-(bromomethyl)benzoate” is 229.07 . The linear formula is BrCH2C6H4CO2CH3 . The ester group is slightly twisted out of the plane of the central aromatic ring .Physical And Chemical Properties Analysis
“Methyl 4-(bromomethyl)benzoate” is a solid substance . It should be stored in a dry, cool, and well-ventilated place . The compound is almost planar .科学的研究の応用
Synthesis and Analytical Methods
Research has been conducted on the synthesis of related compounds and the development of analytical methods for their identification. For instance, the synthesis of 4-bromobenzamide derivatives through cross-coupling reactions demonstrates the versatility of brominated compounds in creating pharmaceutical intermediates (Qiu et al., 2009). Additionally, analytical techniques such as HPLC and spectrofluorimetry have been employed to determine the concentration of methyl paraben in cosmetics, highlighting the importance of precise measurement in ensuring safety and compliance (Mallika J.B.N et al., 2014).
Environmental Impact and Biodegradation
The environmental fate and behavior of parabens, including their occurrence in aquatic environments, have been reviewed, pointing to the ubiquity of such compounds due to continuous introduction and their potential as emerging contaminants (Haman et al., 2015). This research underscores the need for understanding the environmental impact and biodegradation pathways of related brominated compounds.
Biological Activities and Health Implications
The pharmacological activities and potential health benefits or risks associated with similar compounds have been extensively studied. For example, gallic acid and its derivatives have been investigated for their anti-inflammatory properties and molecular mechanisms in disease contexts (Bai et al., 2020). Additionally, the safety and toxicological profiles of propyl paraben have been assessed, providing insights into the acceptable levels of parabens in various products and their potential health risks (Soni et al., 2001).
Application in Polymer and Material Science
Research on xylan derivatives, for instance, highlights the potential of chemically modified biopolymers in developing new materials with specific properties, which could be relevant for understanding the applications of methyl 4-(bromomethyl)-2-hydroxybenzoate in material science (Petzold-Welcke et al., 2014).
Safety And Hazards
特性
IUPAC Name |
methyl 4-(bromomethyl)-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNSXBHKFYZMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-2-hydroxybenzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)
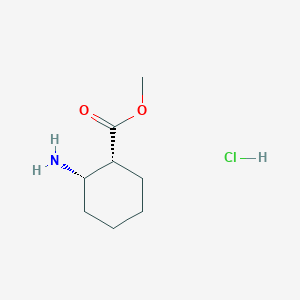
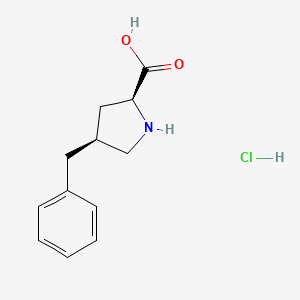
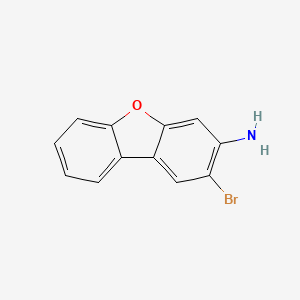
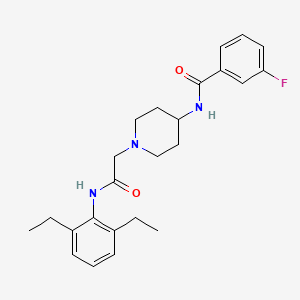
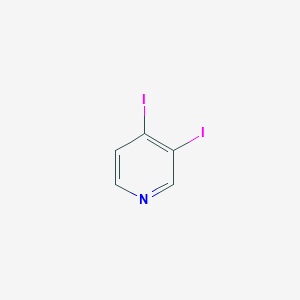
![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)
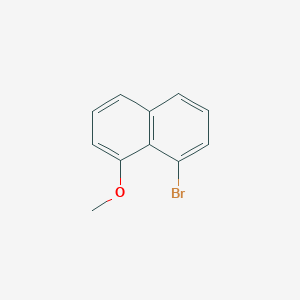
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)
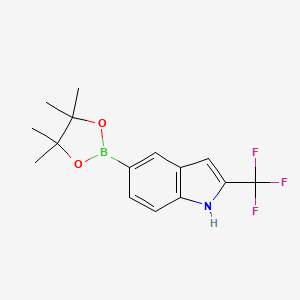
![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)
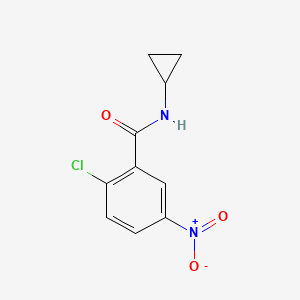
![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)
